molecular formula C20H23FN2O5S B2457140 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1170847-02-5

4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No.: B2457140
CAS No.: 1170847-02-5
M. Wt: 422.47
InChI Key: ZEANFIPDTCIVBC-UHFFFAOYSA-N
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Description

4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide is a synthetic organic compound that exhibits unique chemical properties due to its intricate structure. This compound has drawn attention in various scientific fields, including medicinal chemistry, due to its potential bioactive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: : The preparation of 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide typically involves a multi-step synthetic route. The process may start with the synthesis of the core tetrahydroquinoline structure, followed by the introduction of the 2-methoxyacetyl group. Subsequent steps include the attachment of the ethoxy and fluoro groups, and finally, the sulfonamide functional group. Reactions may employ specific catalysts, solvents, and controlled temperature conditions to optimize yield and purity.

Industrial Production Methods: : For industrial-scale production, the compound is synthesized using automated chemical reactors and continuous flow systems. The process is optimized for large-scale output, ensuring that each reaction step is scalable and efficient. Quality control measures, such as high-performance liquid chromatography (HPLC), are used to monitor the purity of the final product.

Types of Reactions

  • Oxidation and Reduction: : This compound can undergo oxidation reactions, typically resulting in the formation of sulfoxides or sulfones. Reduction reactions may target the nitro or carbonyl functionalities, converting them into amine or alcohol groups.

  • Substitution Reactions:

Common Reagents and Conditions

  • Oxidation: : Use of oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Use of reducing agents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Reagents like sodium methoxide or potassium carbonate.

Major Products

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Amine or alcohol derivatives.

  • Substitution: : Variously substituted benzenesulfonamide derivatives.

Scientific Research Applications

4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide finds applications in numerous research areas:

  • Chemistry: : Used as a model compound to study reaction mechanisms and synthetic methodologies.

  • Biology: : Investigated for its potential as an enzyme inhibitor or receptor agonist/antagonist.

  • Medicine: : Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Potentially useful in developing new materials or chemical processes.

Mechanism of Action

The compound's mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors, within biological systems. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved could include signal transduction or metabolic processes, depending on the specific biological context.

Comparison with Similar Compounds

Compared to similar compounds, 4-ethoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide stands out due to its unique combination of functional groups, which confer specific reactivity and bioactivity. For example, compounds like 4-methoxy-3-fluoro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide or 4-ethoxy-3-chloro-N-(1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide share structural similarities but exhibit different reactivity patterns and biological activities.

This concludes our exploration of this compound—a compound brimming with potential and scientific intrigue. Keep exploring, and who knows what fascinating discoveries await!

Properties

IUPAC Name

4-ethoxy-3-fluoro-N-[1-(2-methoxyacetyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN2O5S/c1-3-28-19-9-8-16(12-17(19)21)29(25,26)22-15-7-6-14-5-4-10-23(18(14)11-15)20(24)13-27-2/h6-9,11-12,22H,3-5,10,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEANFIPDTCIVBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3C(=O)COC)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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